molecular formula C48H34 B14474740 p-Octiphenyl CAS No. 70352-21-5

p-Octiphenyl

Cat. No.: B14474740
CAS No.: 70352-21-5
M. Wt: 610.8 g/mol
InChI Key: CTSACVGQGJNFLD-UHFFFAOYSA-N
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Description

p-Octiphenyl: is an organic compound consisting of eight phenyl groups connected in a linear arrangement. This compound is known for its rigid rod-like structure, which makes it useful in various scientific and industrial applications. The unique properties of this compound, such as its ability to form helical tetrameric stacks, make it a subject of interest in the field of supramolecular chemistry .

Chemical Reactions Analysis

Types of Reactions: p-Octiphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert quinones back to phenols.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenols and other reduced forms.

    Substitution: Halogenated or nitrated phenyl derivatives.

Mechanism of Action

The mechanism by which p-Octiphenyl exerts its effects involves its ability to form rigid rod-like structures that can span lipid bilayer membranes. This property allows it to participate in the formation of transmembrane proton gradients and ion channels. The molecular targets include lipid bilayers and membrane proteins, where this compound derivatives can modulate ion transport and enzymatic activity .

Comparison with Similar Compounds

    p-Sexiphenyl: Consists of six phenyl groups and shares similar structural properties but with a shorter rod length.

    Biphenyl: Contains only two phenyl groups and lacks the extended rod-like structure of p-Octiphenyl.

Uniqueness: this compound’s unique feature is its extended rod-like structure, which allows for the formation of helical tetrameric stacks and its ability to span lipid bilayer membranes. This makes it particularly useful in applications requiring rigid and stable molecular scaffolds .

Properties

CAS No.

70352-21-5

Molecular Formula

C48H34

Molecular Weight

610.8 g/mol

IUPAC Name

1-phenyl-4-[4-[4-[4-[4-(4-phenylphenyl)phenyl]phenyl]phenyl]phenyl]benzene

InChI

InChI=1S/C48H34/c1-3-7-35(8-4-1)37-11-15-39(16-12-37)41-19-23-43(24-20-41)45-27-31-47(32-28-45)48-33-29-46(30-34-48)44-25-21-42(22-26-44)40-17-13-38(14-18-40)36-9-5-2-6-10-36/h1-34H

InChI Key

CTSACVGQGJNFLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=CC=C8

Origin of Product

United States

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